tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
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Overview
Description
tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: is a heterocyclic compound containing both pyrrole and pyrazine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and tert-butyl groups makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves multi-step processes. One common method includes the cyclization of pyrrole and pyrazine derivatives. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a useful intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds with potential biological activity .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of a wide range of products with various applications .
Mechanism of Action
The exact mechanism of action for tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is used in the synthesis of kinase inhibitors and has similar structural features.
tert-Butyl bromoacetate: Another brominated compound used in organic synthesis.
Uniqueness: The uniqueness of tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate lies in its specific combination of functional groups and heterocyclic structure. This makes it particularly useful for constructing complex molecules with potential biological activity .
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl 2-bromo-3-methylpyrrolo[2,3-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-7-9(13)15-8-5-6-16(10(8)14-7)11(17)18-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
LDRFAMDXZXACNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CN(C2=N1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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